molecular formula C12H12N4O B15162573 Urea, N-(6-methyl-2-pyridinyl)-N'-3-pyridinyl- CAS No. 188738-93-4

Urea, N-(6-methyl-2-pyridinyl)-N'-3-pyridinyl-

Katalognummer: B15162573
CAS-Nummer: 188738-93-4
Molekulargewicht: 228.25 g/mol
InChI-Schlüssel: NJXJISWPGNGATI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Urea, N-(6-methyl-2-pyridinyl)-N’-3-pyridinyl-: is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of two pyridinyl groups attached to the urea moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-(6-methyl-2-pyridinyl)-N’-3-pyridinyl- typically involves the reaction of 6-methyl-2-pyridinylamine with 3-pyridinylisocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: Urea, N-(6-methyl-2-pyridinyl)-N’-3-pyridinyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Urea, N-(6-methyl-2-pyridinyl)-N’-3-pyridinyl- has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Urea, N-(6-methyl-2-pyridinyl)-N’-3-pyridinyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

  • Urea, N-(6-methyl-2-pyridinyl)-N’-phenyl-
  • Urea, N,N’-bis(6-methyl-2-pyridinyl)
  • N-(6-methyl-2-pyridinyl)-5-isoxazolecarboxamide

Comparison: Urea, N-(6-methyl-2-pyridinyl)-N’-3-pyridinyl- is unique due to the presence of two distinct pyridinyl groups, which can confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

188738-93-4

Molekularformel

C12H12N4O

Molekulargewicht

228.25 g/mol

IUPAC-Name

1-(6-methylpyridin-2-yl)-3-pyridin-3-ylurea

InChI

InChI=1S/C12H12N4O/c1-9-4-2-6-11(14-9)16-12(17)15-10-5-3-7-13-8-10/h2-8H,1H3,(H2,14,15,16,17)

InChI-Schlüssel

NJXJISWPGNGATI-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=CC=C1)NC(=O)NC2=CN=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.